Ethyl 2-(benzofuran-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzofuran-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzofuran-3-yl)-2-oxoacetate typically involves the reaction of benzofuran derivatives with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzofuran-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted benzofuran derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(benzofuran-3-yl)-2-oxoacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for its anti-tumor, antibacterial, and anti-viral activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(benzofuran-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-tumor activity may be attributed to the inhibition of cell proliferation pathways, while its antibacterial activity could result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Ethyl 2-(benzofuran-3-yl)-2-oxoacetate can be compared with other benzofuran derivatives such as:
- Ethyl 5-nitrobenzofuran-2-carboxylate
- N-(2-acetylbenzofuran-3-yl) methacrylamide
- Ethyl 2-(2,4-dimethoxybenzoyl)acetate
These compounds share similar structural features but differ in their substituents and specific biological activities. This compound is unique due to its specific ester group and the position of the benzofuran ring, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl 2-(1-benzofuran-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11(13)9-7-16-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
WHUYLQWBMYFFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=COC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.